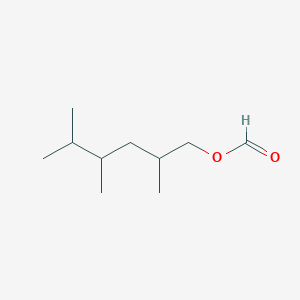
1-Hexanol, trimethyl-, formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanol, trimethyl-, formate, also known as 3,5,5-trimethyl-1-hexanol formate, is an organic compound with the molecular formula C10H20O2. It is a derivative of 1-hexanol, where the hydroxyl group is esterified with formic acid. This compound is used in various applications, including as a fragrance ingredient in cosmetics and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexanol, trimethyl-, formate can be synthesized through the esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexanol, trimethyl-, formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and formic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 3,5,5-trimethyl-1-hexanol and formic acid.
Reduction: 3,5,5-trimethyl-1-hexanol.
Oxidation: 3,5,5-trimethylhexanoic acid.
Aplicaciones Científicas De Investigación
1-Hexanol, trimethyl-, formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a fragrance ingredient in cosmetics, personal care products, and household cleaning products.
Mecanismo De Acción
The mechanism of action of 1-hexanol, trimethyl-, formate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then exert their effects on biological systems. The alcohol component, 3,5,5-trimethyl-1-hexanol, may interact with cellular membranes and proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
3,5,5-Trimethyl-1-hexanol: The parent alcohol of the ester.
1-Hexanol: A similar alcohol with a straight-chain structure.
Hexyl formate: An ester of 1-hexanol with formic acid.
Uniqueness
1-Hexanol, trimethyl-, formate is unique due to its branched structure and the presence of the formate ester group. This structural feature imparts distinct physical and chemical properties, such as its fragrance profile and reactivity, making it valuable in specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
54140-17-9 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2,4,5-trimethylhexyl formate |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(4)5-9(3)6-12-7-11/h7-10H,5-6H2,1-4H3 |
Clave InChI |
MXGQOAGPWCOKJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CC(C)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















